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Compound Name: 2-Hydroxynaringenin

Cat. No.: B191524 Get Quote

Introduction: 2-Hydroxynaringenin, also known as 2,4',5,7-Tetrahydroxyflavanone, is a

flavonoid belonging to the flavanone subclass.[1][2] Flavonoids are a diverse group of

polyphenolic compounds widely found in plants, recognized for their potential health benefits,

including antioxidant and anti-inflammatory activities.[1][3] 2-Hydroxynaringenin has been

isolated from various plant sources, including Paeoniae Alba, Berchemia formosana, Ziziphus

jujuba, and Abies spectabilis.[3][4] As an intermediate in flavonoid biosynthesis, it is a

compound of interest for researchers in natural product chemistry, pharmacology, and drug

development.[5]

This technical guide provides a comprehensive overview of the known physical and chemical

properties of 2-Hydroxynaringenin, detailed experimental protocols for its analysis, and an

exploration of its putative biological signaling pathways. It is important to note that while core

data exists, some experimental values are not widely reported in the literature; in such cases,

data from predictive models or closely related analogs are presented with clear notation.

Physical and Chemical Properties
The fundamental properties of 2-Hydroxynaringenin are summarized in the tables below.

Much of the publicly available quantitative data is derived from computational predictions,

which are valuable for initial characterization and modeling.

Table 1: Core Physical and Chemical Identifiers
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Property Value Source

IUPAC Name

(2S)-2,5,7-trihydroxy-2-(4-

hydroxyphenyl)-3H-chromen-4-

one

[4]

Synonyms 2,4',5,7-Tetrahydroxyflavanone [1][2]

Molecular Formula C₁₅H₁₂O₆ [4]

Molecular Weight 288.25 g/mol [4]

CAS Number 58124-18-8 [1]

Appearance White to off-white solid/powder MedChemExpress

Natural Sources
Paeoniae Alba, Berchemia

formosana
[3]

Table 2: Predicted Physicochemical Data
Property Value Prediction Tool/Source

Water Solubility 0.49 g/L ALOGPS[2]

logP 1.6 XLogP3[4]

pKa (Strongest Acidic) 7.86 ChemAxon[2]

pKa (Strongest Basic) -3.9 ChemAxon[2]

Polar Surface Area 107 Å² Cactvs[4]

Hydrogen Bond Donors 4 Cactvs[4]

Hydrogen Bond Acceptors 6 Cactvs[4]

Rotatable Bonds 1 Cactvs[4]

Relative Density 1.613 g/cm³ Predicted[1]

Melting Point Not Available -

Boiling Point Not Available -
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Spectral Characterization
Detailed experimental spectra for 2-Hydroxynaringenin are not widely published. However,

based on its flavanone structure, the following characteristics can be expected.

UV-Vis Spectroscopy: Flavanones typically exhibit two primary absorption bands in the UV-

Vis spectrum. For 2-Hydroxynaringenin, these would be expected around 280-290 nm

(Band II, related to the A-ring) and a shoulder or weaker band around 320-330 nm (Band I,

related to the B-ring). The exact λmax would be influenced by the solvent used.[6]

NMR Spectroscopy:

¹H-NMR: The proton NMR spectrum would show characteristic signals for the flavanone

structure. Protons on the A-ring (H-6 and H-8) would appear as doublets in the aromatic

region (around 6.0-6.5 ppm). Protons on the B-ring would show a typical AA'BB' system

for the para-substituted ring (around 6.8-7.4 ppm). The C3 protons would appear as

diastereotopic multiplets (an ABX system) in the aliphatic region (around 2.8-3.2 ppm).

The hydroxyl protons would appear as broad singlets, with the C5-OH being significantly

downfield-shifted (around 12 ppm) due to intramolecular hydrogen bonding with the C4-

carbonyl group.[7]

¹³C-NMR: The carbon spectrum would show a characteristic signal for the carbonyl carbon

(C-4) around 196 ppm. Signals for the oxygenated aromatic carbons would appear

between 158-168 ppm. The C-2 carbon, being a hemiacetal, would be found around 95-

100 ppm.

Mass Spectrometry (MS): The fragmentation of flavanones is well-characterized. Under

electrospray ionization (ESI-MS), the molecular ion [M-H]⁻ would be observed at m/z 287 in

negative mode or [M+H]⁺ at m/z 289 in positive mode. The primary fragmentation pattern

involves a retro-Diels-Alder (RDA) reaction on the C-ring, leading to characteristic product

ions. For 2-Hydroxynaringenin, key fragments similar to those of naringenin would be

expected, particularly a prominent ion at m/z 153, corresponding to the A-ring fragment

resulting from the RDA cleavage.[8]

Experimental Protocols
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While specific, validated protocols for 2-Hydroxynaringenin are scarce, the following sections

describe representative methodologies for the extraction, purification, and analysis of

flavanones from plant sources. These serve as a starting point for researchers and would

require optimization.

Extraction and Isolation from Plant Material
This protocol outlines a general procedure for extracting flavonoids from dried plant material,

followed by purification using column chromatography.

1. Extraction (Ultrasound-Assisted Extraction - UAE):

Weigh 10-20 g of dried, powdered plant material.[9]

Place the material in a beaker and add a solvent such as 80% methanol or ethanol at a 1:10

or 1:20 solid-to-solvent ratio.[9][10]

Submerge the beaker in an ultrasonic bath operating at a frequency of approximately 40

kHz.[10]

Conduct the extraction for 30-60 minutes at a controlled temperature (e.g., 50°C) to prevent

degradation of thermolabile compounds.[9]

After extraction, separate the solid residue from the supernatant by filtration (e.g., through

Whatman No. 1 filter paper) or centrifugation (e.g., 4000 rpm for 15 minutes).[9]

Concentrate the supernatant under reduced pressure using a rotary evaporator to yield the

crude extract.

2. Purification (Silica Gel Column Chromatography):

Prepare a silica gel column using a suitable non-polar solvent like n-hexane.

Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the

column.[9]

Begin elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the

solvent polarity by introducing increasing proportions of a more polar solvent like ethyl
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acetate, followed by methanol (gradient elution).[9]

Collect fractions and monitor the composition of each fraction using Thin Layer

Chromatography (TLC).

Combine fractions containing the compound of interest and concentrate them to yield the

purified flavonoid. For further purification, size-exclusion chromatography using Sephadex

LH-20 with methanol as the eluent is often effective for separating flavonoids.[11]
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Fig 1. General workflow for flavonoid isolation and analysis.
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Purity and Quantitative Analysis (HPLC-DAD)
High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is the

standard method for assessing the purity and quantifying flavonoids.

Table 3: Representative HPLC-DAD Method for Flavanone Analysis

Parameter Description

Column
Reversed-phase C18 (e.g., 4.6 mm x 150
mm, 3.5 µm particle size)

Mobile Phase
A: 0.1-0.5% Formic or Phosphoric Acid in

WaterB: Acetonitrile or Methanol

Elution Mode

Gradient elution is typically used to separate

compounds in complex extracts. A

representative gradient might be: 0-5 min: 10-

30% B5-25 min: 30-70% B25-30 min: 70-10% B

Flow Rate 0.8 - 1.0 mL/min

Column Temperature 30°C

Injection Volume 5 - 20 µL

| Detection | Diode-Array Detector (DAD), monitoring at the λmax of flavanones (~285 nm) and

recording full spectra (210-400 nm) for peak identification.[12][13] |

Biological Activity and Putative Signaling Pathways
Direct experimental evidence for the specific signaling pathways modulated by 2-
Hydroxynaringenin is limited. However, due to its high structural similarity to the extensively

studied flavanone naringenin, it is hypothesized to share similar mechanisms of action. The

following pathways are well-established targets for naringenin and represent putative targets

for 2-Hydroxynaringenin.

Antioxidant Activity via Nrf2/ARE Pathway
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One of the most recognized effects of flavonoids is their ability to combat oxidative stress.

Naringenin is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)

pathway.[14][15] Under normal conditions, Nrf2 is bound in the cytoplasm by Keap1, which

targets it for degradation. Oxidative stress or activators like flavonoids can disrupt the Keap1-

Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant

Response Element (ARE), promoting the transcription of a suite of cytoprotective genes,

including heme oxygenase-1 (HO-1), SOD, and catalase.[14][16]
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Fig 2. Hypothesized activation of the Nrf2/ARE pathway.
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Anti-inflammatory Activity via NF-κB and MAPK
Pathways
Chronic inflammation is implicated in numerous diseases. Naringenin exerts anti-inflammatory

effects by inhibiting key pro-inflammatory signaling pathways, primarily the Nuclear Factor-

kappa B (NF-κB) pathway.[12] Inflammatory stimuli (like LPS) typically lead to the

phosphorylation and degradation of IκB, releasing NF-κB to enter the nucleus and transcribe

pro-inflammatory genes like TNF-α, IL-6, and COX-2. Naringenin can prevent IκB degradation,

thereby sequestering NF-κB in the cytoplasm.[12] Additionally, flavonoids can modulate the

Mitogen-Activated Protein Kinase (MAPK) pathways (e.g., p38, JNK), which are also critical

regulators of the inflammatory response.
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Fig 3. Hypothesized inhibition of the NF-κB pathway.
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Cell Growth and Survival via PI3K/Akt Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a central regulator of cell

survival, proliferation, and apoptosis.[13] In many cancers, this pathway is hyperactivated,

promoting uncontrolled cell growth. Naringenin has been shown to inhibit this pathway, often by

downregulating the phosphorylation and activation of Akt.[17][18] This inhibition can lead to

decreased cell proliferation and the induction of apoptosis in cancer cells, making it a pathway

of significant interest for drug development. Given its structure, 2-Hydroxynaringenin is a

plausible candidate for modulating this critical cellular pathway.
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Fig 4. Hypothesized modulation of the PI3K/Akt pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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